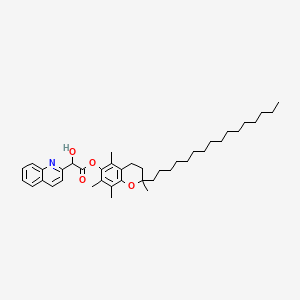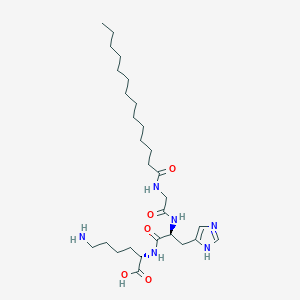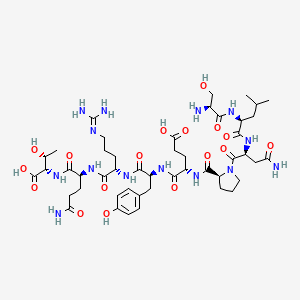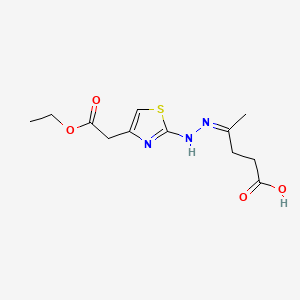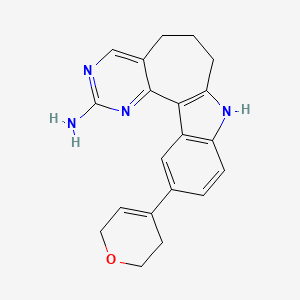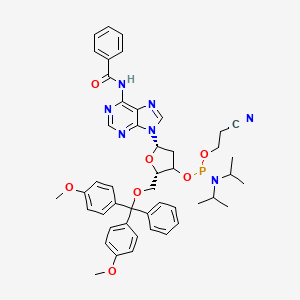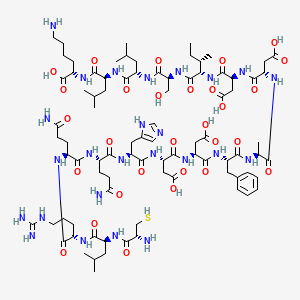
H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH is a peptide consisting of 17 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may involve purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: The cysteine residue in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis can be employed to substitute specific amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.
Scientific Research Applications
Chemistry
In chemistry, peptides like H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH are used as model compounds to study protein folding, stability, and interactions. They can also serve as catalysts in certain chemical reactions.
Biology
Biologically, this peptide can be used to investigate cellular processes, such as signal transduction and enzyme activity. It may also be employed in the study of protein-protein interactions and the development of peptide-based drugs.
Medicine
In medicine, peptides are explored for their therapeutic potential. They can act as hormones, neurotransmitters, or antimicrobial agents. This specific peptide sequence may have applications in developing treatments for diseases or as a diagnostic tool.
Industry
Industrially, peptides are used in the production of cosmetics, food additives, and pharmaceuticals. They can enhance the stability and efficacy of products.
Mechanism of Action
The mechanism of action of H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, triggering a cascade of cellular events. This binding can activate or inhibit pathways involved in various physiological processes.
Comparison with Similar Compounds
Similar Compounds
H-Cys-Gln-Leu-Arg: Another peptide with a similar sequence but shorter length.
H-Gln-Leu-Trp-Thr: A tetrapeptide with different amino acid composition.
H-Arg-Ser-Glu-Arg: A peptide with a different sequence but similar functional groups.
Uniqueness
The uniqueness of H-Cys-Leu-Arg-Gln-Gln-His-Asp-Asp-Phe-Ala-Asp-Asp-Ile-Ser-Leu-Leu-Lys-OH lies in its specific sequence and the presence of multiple aspartic acid residues, which may confer unique properties such as increased acidity or specific binding affinities.
Properties
Molecular Formula |
C86H137N25O29S |
|---|---|
Molecular Weight |
2017.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C86H137N25O29S/c1-10-43(8)68(84(138)110-61(37-112)83(137)104-54(29-42(6)7)77(131)103-53(28-41(4)5)76(130)100-51(85(139)140)19-14-15-25-87)111-82(136)60(35-67(121)122)109-79(133)57(32-64(115)116)101-69(123)44(9)96-74(128)55(30-45-17-12-11-13-18-45)105-80(134)58(33-65(117)118)108-81(135)59(34-66(119)120)107-78(132)56(31-46-36-93-39-95-46)106-73(127)50(22-24-63(90)114)99-72(126)49(21-23-62(89)113)98-71(125)48(20-16-26-94-86(91)92)97-75(129)52(27-40(2)3)102-70(124)47(88)38-141/h11-13,17-18,36,39-44,47-61,68,112,141H,10,14-16,19-35,37-38,87-88H2,1-9H3,(H2,89,113)(H2,90,114)(H,93,95)(H,96,128)(H,97,129)(H,98,125)(H,99,126)(H,100,130)(H,101,123)(H,102,124)(H,103,131)(H,104,137)(H,105,134)(H,106,127)(H,107,132)(H,108,135)(H,109,133)(H,110,138)(H,111,136)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,139,140)(H4,91,92,94)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,68-/m0/s1 |
InChI Key |
SJOCQLLSBABPDD-NEVLYZHJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
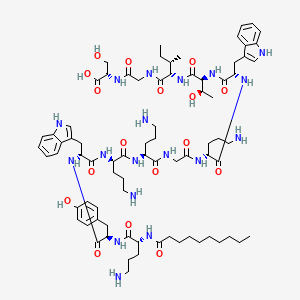
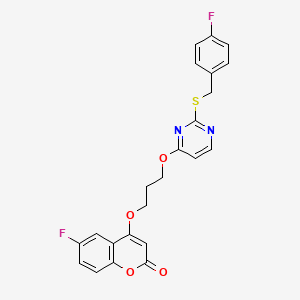
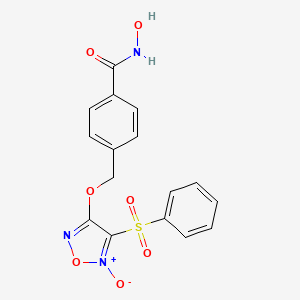
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)

![(7S,10S,13S)-N-cyclopentyl-10-[2-(morpholin-4-yl)ethyl]-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(19),15,17-triene-7-carboxamide](/img/structure/B12384216.png)
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
